3,11-Tetradecadiyne
Overview
Description
Compounds like “3,11-Tetradecadiyne” belong to a class of organic compounds known as alkynes, which contain a carbon-carbon triple bond. They are hydrocarbons, meaning they contain only carbon and hydrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves reactions like Sonogashira coupling or Glaser coupling, which are used to form carbon-carbon bonds in organic synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Alkynes can undergo a variety of chemical reactions, including addition reactions, cyclization reactions, and oxidative cleavage .Physical And Chemical Properties Analysis
Physical and chemical properties of compounds like “3,11-Tetradecadiyne” can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Copolymerization with Carbon Dioxide : 3,11-Tetradecadiyne (A) was used in a nickel(0)-catalyzed copolymerization process with carbon dioxide to produce poly(2-pyrone). This process involved a copolymerizability order with other diynes and was analyzed via NMR spectroscopy and gas chromatography to understand the reactivity and copolymer composition (Tsuda, Ooi, & Maruta, 1993).
Benzocyclobutenyl Functionalized Polymers : The cyclotrimerization of various diynes, including 1,13-tetradecadiyne, using niobium pentachloride as a catalyst, was studied. This process resulted in benzocyclobutene-capped oligomers, which exhibit crosslinking reactions to form thermosetting thermoplastics (Gentsy & Farona, 1995).
Synthesis of Pheromone Components : A stereospecific synthesis of (Z,Z)-3,5-tetradecadienoic acid, a component of Attagenus elongatulus pheromone, was achieved through coupling 1-decyne and 3-butyn-1-ol to give 3,5-tetradecadiyn-1-ol. This method highlights the potential of using diynes in pheromone synthesis (Jarlais & Emken, 2005).
Safety And Hazards
properties
IUPAC Name |
tetradeca-3,11-diyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEORXAUXMNRCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCCCC#CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474060 | |
Record name | 3,11-TETRADECADIYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,11-Tetradecadiyne | |
CAS RN |
115756-75-7 | |
Record name | 3,11-TETRADECADIYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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